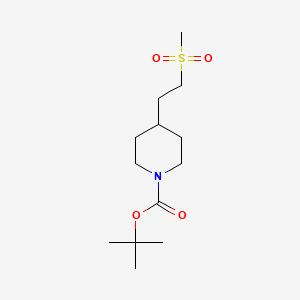
2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide is a chemical compound with the molecular formula C₁₀H₁₀BrFN₂O It is a derivative of isonicotinamide, featuring a bromine atom at the second position, a fluorine atom at the fifth position, and a cyclobutyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide typically involves a multi-step process:
Bromination: The starting material, isonicotinamide, undergoes bromination to introduce the bromine atom at the second position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination to introduce the fluorine atom at the fifth position. This step can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclobutylation: The final step involves the introduction of the cyclobutyl group. This can be achieved through a nucleophilic substitution reaction using cyclobutylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: It is investigated for its biological activity, including potential antimicrobial or anticancer properties.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity. The cyclobutyl group may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoroisonicotinamide: Lacks the cyclobutyl group, which may affect its biological activity and stability.
N-Cyclobutylisonicotinamide: Lacks the bromine and fluorine atoms, which may reduce its binding affinity and selectivity.
2-Bromo-N-cyclobutylisonicotinamide: Lacks the fluorine atom, which may influence its chemical reactivity and biological properties.
Uniqueness
2-Bromo-N-cyclobutyl-5-fluoroisonicotinamide is unique due to the combination of the bromine, fluorine, and cyclobutyl groups. This combination can enhance its chemical reactivity, binding affinity, and stability, making it a valuable compound for various applications.
属性
IUPAC Name |
2-bromo-N-cyclobutyl-5-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-9-4-7(8(12)5-13-9)10(15)14-6-2-1-3-6/h4-6H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBNIYWNJDHILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














